molecular formula C18H24N2O4S B7156107 N-cyclopropyl-1-(4-ethyl-3-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide

N-cyclopropyl-1-(4-ethyl-3-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide

Cat. No.: B7156107
M. Wt: 364.5 g/mol
InChI Key: KSMYWCPSEVESQC-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(4-ethyl-3-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a cyclopropyl group, an ethyl group, a methylsulfonylbenzoyl moiety, and a pyrrolidine-2-carboxamide structure

Properties

IUPAC Name

N-cyclopropyl-1-(4-ethyl-3-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-3-12-6-7-13(11-16(12)25(2,23)24)18(22)20-10-4-5-15(20)17(21)19-14-8-9-14/h6-7,11,14-15H,3-5,8-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMYWCPSEVESQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)N2CCCC2C(=O)NC3CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(4-ethyl-3-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(4-ethyl-3-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Reduced derivatives with decreased oxygen content.

    Substitution: Substituted derivatives with new functional groups replacing the original sulfonyl group.

Scientific Research Applications

N-cyclopropyl-1-(4-ethyl-3-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(4-ethyl-3-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(4-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide
  • N-cyclopropyl-1-(4-ethylbenzoyl)pyrrolidine-2-carboxamide
  • N-cyclopropyl-1-(4-methylsulfonylphenyl)pyrrolidine-2-carboxamide

Uniqueness

N-cyclopropyl-1-(4-ethyl-3-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide is unique due to the presence of both the ethyl and methylsulfonyl groups on the benzoyl moiety, which may confer distinct chemical and biological properties compared to similar compounds. This unique combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

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